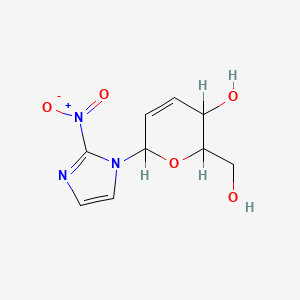
RA 263
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
RA 263 is a compound known for its potent radiosensitizing properties. It has been studied extensively for its potential to enhance the effectiveness of radiation therapy in cancer treatment .
準備方法
化学反応の分析
RA 263 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide.
科学的研究の応用
RA 263 has several scientific research applications:
Chemistry: It is used as a radiosensitizer in radiation chemistry studies.
Biology: The compound is studied for its effects on cellular processes and DNA damage repair mechanisms.
Medicine: Its primary application is in enhancing the efficacy of radiation therapy for cancer treatment.
作用機序
The mechanism of action of RA 263 involves its ability to enhance the sensitivity of cancer cells to radiation. It achieves this by targeting hypoxic cells, which are typically more resistant to radiation. The compound interacts with DNA and other cellular components, leading to increased DNA damage and cell death when combined with radiation therapy .
類似化合物との比較
Similar compounds to RA 263 include other nitroimidazole derivatives used as radiosensitizers. These compounds share similar chemical structures and mechanisms of action but may differ in their potency and specificity. Examples of similar compounds include:
Misonidazole: Another radiosensitizer with a similar nitroimidazole structure.
Etanidazole: Known for its use in clinical trials as a radiosensitizer.
Nimorazole: Used in combination with radiation therapy for head and neck cancers
This compound stands out due to its specific structure, which may offer unique advantages in targeting hypoxic tumor cells and enhancing radiation therapy efficacy.
特性
CAS番号 |
82205-95-6 |
|---|---|
分子式 |
C9H11N3O5 |
分子量 |
241.2 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-(2-nitroimidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C9H11N3O5/c13-5-7-6(14)1-2-8(17-7)11-4-3-10-9(11)12(15)16/h1-4,6-8,13-14H,5H2 |
InChIキー |
CJRBQXDMCWCHBW-UHFFFAOYSA-N |
SMILES |
C1=CC(OC(C1O)CO)N2C=CN=C2[N+](=O)[O-] |
正規SMILES |
C1=CC(OC(C1O)CO)N2C=CN=C2[N+](=O)[O-] |
外観 |
Solid powder |
Key on ui other cas no. |
82225-31-8 82205-95-6 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole RA 263 RA-263 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















